CID 156594553

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルミニウムストロンチウム酸化物 (Al2SrO4) は、その独特の特性と用途で知られる無機化合物です。 これは、単斜晶系結晶構造を持つ白色固体であり、水にわずかに溶解します 。この化合物は、その発光特性と高温での安定性のため、さまざまな工業的および科学的用途で主に使用されています。

準備方法

合成経路と反応条件: アルミニウムストロンチウム酸化物は、固相合成、ゾルゲル法、燃焼技術など、いくつかの方法で合成することができます。 従来の固相合成では、ストロンチウム酸化物 (SrO) と酸化アルミニウム (Al2O3) を高温 (700~900 °C) で反応させます 。 ゾルゲル法では、コロイド溶液 (ゾル) をゲルに変換し、その後加熱して目的の化合物を生成します 。 燃焼技術では、金属硝酸塩と有機燃料を高温で反応させます .

工業生産方法: 工業的には、アルミニウムストロンチウム酸化物は、ストロンチウム炭酸塩 (SrCO3) と酸化アルミニウムを高温炉で反応させることで製造されます。 この方法は、純粋なストロンチウム金属と比較して、ストロンチウム炭酸塩の入手可能性と安定性が高いため、好まれています .

化学反応の分析

反応の種類: アルミニウムストロンチウム酸化物は、酸化、還元、置換など、さまざまな化学反応を起こします。例えば、酸と反応してストロンチウム塩とアルミニウム塩を生成することができます。 また、他の金属酸化物と高温で反応して、複合酸化物を生成することもできます .

一般的な試薬と条件: アルミニウムストロンチウム酸化物との反応に使用される一般的な試薬には、塩酸 (HCl) や硫酸 (H2SO4) などの酸が含まれます。 これらの反応は、通常、制御された温度と圧力条件下で行われ、目的の生成物が生成されるようにします .

生成される主な生成物: アルミニウムストロンチウム酸化物を含む反応から生成される主な生成物には、塩化ストロンチウム (SrCl2)、硫酸ストロンチウム (SrSO4)、塩化アルミニウム (AlCl3)、硫酸アルミニウム (Al2(SO4)3) があります .

科学研究への応用

アルミニウムストロンチウム酸化物は、その独特の特性により、科学研究において幅広い用途があります。 化学では、発光ダイオード (LED) やその他の照明用途向けの蛍光体の製造における発光材料として使用されます 。 生物学および医学では、バイオイメージングへの潜在的な用途や、薬物送達システムの構成要素としての用途が検討されています 。 工業的には、高温セラミックスの製造や、アルミニウム合金の機械的特性を向上させるための改質剤として使用されます .

科学的研究の応用

Aluminum strontium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a luminescent material in the production of phosphors for light-emitting diodes (LEDs) and other lighting applications . In biology and medicine, it is explored for its potential use in bioimaging and as a component in drug delivery systems . Industrially, it is used in the production of high-temperature ceramics and as a modifier in aluminum alloys to improve their mechanical properties .

作用機序

アルミニウムストロンチウム酸化物がその効果を発揮するメカニズムは、主にその発光特性に関連しています。光またはその他のエネルギー形態にさらされると、化合物はエネルギーを吸収し、可視光として再放射します。 この特性は、結晶格子中のストロンチウムイオンとアルミニウムイオン内の電子遷移によるものです 。 関与する分子標的および経路には、電子をより高いエネルギー準位に励起し、その後緩和させることが含まれ、その結果、光が放出されます .

類似化合物との比較

類似化合物: アルミニウムストロンチウム酸化物に類似する化合物には、アルミン酸ストロンチウム (SrAl2O4) やストロンチウムジアルミン酸塩 (SrAl4O7) などの他のストロンチウムアルミン酸塩があります 。これらの化合物は、類似の発光特性を共有し、類似の用途で使用されています。

独自性: アルミニウムストロンチウム酸化物を他の類似化合物と区別するのは、その特定の結晶構造と、アルミニウムイオンとストロンチウムイオンのバランスであり、これはその独特の発光特性と高温での安定性に貢献しています 。これは、長時間の発光と高い熱安定性を必要とする用途に特に適しています。

特性

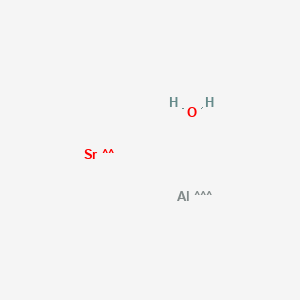

分子式 |

AlH2OSr |

|---|---|

分子量 |

132.62 g/mol |

InChI |

InChI=1S/Al.H2O.Sr/h;1H2; |

InChIキー |

AUDKGJRPEGVEHC-UHFFFAOYSA-N |

正規SMILES |

O.[Al].[Sr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12334762.png)

![N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide](/img/structure/B12334815.png)

![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)